molecular formula C12H17NO B1468923 1-[(4-Ethylphenyl)methyl]azetidin-3-ol CAS No. 1339625-88-5

1-[(4-Ethylphenyl)methyl]azetidin-3-ol

Cat. No. B1468923
CAS RN: 1339625-88-5
M. Wt: 191.27 g/mol
InChI Key: QPOVCSQURBAPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Ethylphenyl)methyl]azetidin-3-ol, also known as 4-EPMA, is a synthetic compound that has been studied for its potential applications in the laboratory and in scientific research. It is a cyclic ether derivative of the azetidin-3-ol family, and is composed of a cyclohexane ring with an ethylmethyl group attached to the nitrogen atom. 4-EPMA is an important molecule for its ability to act as a versatile building block for the synthesis of other molecules, as well as for its potential applications in drug discovery, medical diagnostics, and biotechnology.

Scientific Research Applications

Synthesis and Chemical Transformations

A study by Mollet et al. (2011) detailed the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, highlighting the stepwise conversion through intermediate stages, demonstrating the chemical versatility and potential synthetic utility of azetidinone derivatives in organic synthesis (Mollet, D’hooghe, & de Kimpe, 2011). This process involves unexpected transformations and showcases the reactivity of similar azetidin-3-ol compounds under specific conditions.

Antimicrobial Applications

Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives and evaluated their antibacterial activity, indicating that certain azetidinone compounds, similar to 1-[(4-Ethylphenyl)methyl]azetidin-3-ol, possess promising antibacterial properties against various bacterial strains (Chopde, Meshram, & Pagadala, 2012). Such studies are crucial for the development of new antimicrobial agents.

Neuroprotective Potential

Kawasaki et al. (2008) investigated a derivative of azetidin-3-ol, demonstrating its neuroprotective properties against dopaminergic neurotoxicity in mice models. This suggests that 1-[(4-Ethylphenyl)methyl]azetidin-3-ol and its derivatives might hold potential for treating neurodegenerative disorders through mechanisms such as inhibition of oxidative stress and nitric oxide-induced neurotoxicity (Kawasaki et al., 2008).

Tubulin-Targeting Antitumor Agents

Greene et al. (2016) explored 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative properties, including compounds structurally related to 1-[(4-Ethylphenyl)methyl]azetidin-3-ol. Their findings revealed potent antitumor activities through mechanisms involving tubulin inhibition, suggesting a promising avenue for cancer therapy research (Greene et al., 2016).

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized azetidinone derivatives, including structures related to 1-[(4-Ethylphenyl)methyl]azetidin-3-ol, evaluating their potential as antidepressant and nootropic agents. Certain derivatives showed significant activities, underlining the relevance of azetidinone scaffolds in the development of central nervous system (CNS) drugs (Thomas, Nanda, Kothapalli, & Hamane, 2016).

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)7-13-8-12(14)9-13/h3-6,12,14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOVCSQURBAPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethylphenyl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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